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Compound of Interest

Compound Name: Vellosimine

Cat. No.: B128456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Vellosimine, a sarpagine-type indole alkaloid. The information is compiled to assist in the

identification, characterization, and analysis of this compound in research and drug

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules like Vellosimine. The following tables summarize the reported ¹H and ¹³C NMR data

for (±)-Vellosimine, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for (±)-Vellosimine (400 MHz, CDCl₃)[1]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.64 s - 1H Aldehyde H

7.85 s - 1H Indole N-H

7.47 d 7.7 1H Aromatic H

7.32 d 8.1 1H Aromatic H

7.16 td 7.6, 1.3 1H Aromatic H

7.10 td 7.4, 1.2 1H Aromatic H

5.43–5.29 m - 1H Olefinic H

4.22–4.10 m - 1H -

3.62 ddt 12.4, 10.5, 2.7 3H -

3.20 dt 4.0, 1.9 1H -

3.14 ddd 15.6, 5.2, 1.1 1H -

2.60 dd 15.6, 1.5 1H -

2.51 dt 7.6, 1.5 1H -

2.07 ddd 12.2, 9.9, 2.0 1H -

1.82 ddd 12.6, 4.2, 2.4 1H -

1.61 dt 4.2, 2.0 3H Methyl H

Table 2: ¹³C NMR Spectroscopic Data for a Vellosimine Derivative (101 MHz, CDCl₃)

While specific ¹³C NMR data for the parent Vellosimine was not explicitly detailed in the readily

available literature, the following data for a closely related derivative provides valuable insight

into the carbon skeleton's chemical shifts.
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Chemical Shift (δ, ppm)

217.23

137.71

137.56

132.36

126.68

121.51

121.20

119.23

118.65

108.88

104.64

64.29

55.66

49.81

44.47

35.98

29.43

22.65

12.79

The NMR spectra were acquired using the following general procedure[1]:

Sample Preparation: The Vellosimine sample was dissolved in deuterated chloroform

(CDCl₃).
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz NMR

spectrometer, respectively.

Referencing: The chemical shifts for ¹H and ¹³C NMR spectra were referenced to the residual

solvent signal of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Analysis: Structural assignments were confirmed using 2D NMR techniques such as

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy
Specific IR spectroscopic data for Vellosimine is not extensively tabulated in the available

literature. However, based on its functional groups (indole, aldehyde, alkene, and amine), the

characteristic absorption peaks can be predicted as summarized in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for Vellosimine

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300-3500 N-H (Indole) Stretching

3000-3100 C-H (Aromatic/Alkene) Stretching

2850-3000 C-H (Alkane) Stretching

2720, 2820 C-H (Aldehyde) Stretching

1720-1740 C=O (Aldehyde) Stretching

1640-1680 C=C (Alkene) Stretching

1450-1600 C=C (Aromatic) Stretching

1000-1300 C-N Stretching

A general protocol for obtaining the IR spectrum of an alkaloid like Vellosimine is as follows:

Sample Preparation: A small amount of the purified Vellosimine sample (1-2 mg) is finely

ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then
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pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance

(ATR) FT-IR spectrometer, the solid sample can be placed directly on the crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber, is analyzed to identify the characteristic absorption bands of the functional

groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed UV-Vis absorption maxima for Vellosimine are not consistently reported. However,

indole alkaloids typically exhibit characteristic absorption bands in the UV region due to the π-

electron system of the indole nucleus.

Table 4: Predicted UV-Vis Absorption for Vellosimine

Wavelength (λmax, nm) Chromophore

~220-230 and ~270-290 Indole Ring

The following is a general procedure for acquiring a UV-Vis spectrum of an alkaloid:

Sample Preparation: A dilute solution of Vellosimine is prepared in a suitable UV-

transparent solvent, such as ethanol or methanol.

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis

spectrophotometer.

Data Acquisition: The absorbance is measured over a wavelength range of approximately

200-400 nm. A solvent blank is used as a reference.

Data Analysis: The spectrum is examined for the wavelengths of maximum absorbance

(λmax), which are characteristic of the compound's chromophores.
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Workflow for Spectroscopic Analysis of Vellosimine
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Vellosimine.

Spectroscopic Analysis Workflow for Vellosimine

Plant Material (e.g., Geissospermum vellosii)

Extraction and
Fractionation

Isolation and Purification
(e.g., Chromatography)

Pure Vellosimine

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Structure Confirmation
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Click to download full resolution via product page

Caption: General workflow for the isolation and spectroscopic analysis of Vellosimine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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